molecular formula C15H19N3O3 B5528415 3-CARBAMOYL-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-1-YL PYRIDINE-4-CARBOXYLATE

3-CARBAMOYL-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-1-YL PYRIDINE-4-CARBOXYLATE

Cat. No.: B5528415
M. Wt: 289.33 g/mol
InChI Key: XXVJQUWOMUVIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate is a complex organic compound with the empirical formula C9H15N2O2. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine carboxylate group. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with appropriate reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for temperature and pressure control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is typically obtained in high purity through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate involves its interaction with molecular targets through its nitroxide radical. This interaction can lead to the formation of reactive oxygen species (ROS), which play a role in various biochemical pathways. The compound’s ability to stabilize free radicals makes it useful in studying oxidative stress and related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl pyridine-4-carboxylate lies in its combination of a pyrrolidine ring with a pyridine carboxylate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable nitroxide radicals and specific reactivity patterns .

Properties

IUPAC Name

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-14(2)9-11(12(16)19)15(3,4)18(14)21-13(20)10-5-7-17-8-6-10/h5-9H,1-4H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJQUWOMUVIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1OC(=O)C2=CC=NC=C2)(C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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